molecular formula C11H17BrN2O2 B6145501 tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate CAS No. 881678-16-6

tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate

Cat. No.: B6145501
CAS No.: 881678-16-6
M. Wt: 289.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates This compound features a tert-butyl group, a brominated pyrrole ring, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate typically involves the following steps:

    Bromination of Pyrrole: The starting material, pyrrole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-1H-pyrrole.

    Formation of Carbamate: The brominated pyrrole is then reacted with tert-butyl chloroformate and N-methylamine under basic conditions to form the desired carbamate compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrrole ring or the carbamate moiety.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(5-bromo-1H-indol-3-yl)methyl]-N-methylcarbamate
  • tert-butyl N-[(5-chloro-1H-pyrrol-3-yl)methyl]-N-methylcarbamate
  • tert-butyl N-[(5-bromo-1H-pyrrol-2-yl)methyl]-N-methylcarbamate

Uniqueness

tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is unique due to the specific positioning of the bromine atom on the pyrrole ring and the presence of the tert-butyl and methylcarbamate groups

Properties

CAS No.

881678-16-6

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.